Tritosulfuron

Catalog No.
S639905
CAS No.
142469-14-5
M.F
C13H9F6N5O4S
M. Wt
445.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritosulfuron

Formulators face tank-mix instability and rotational crop damage when using older sulfonylureas. Tritosulfuron (CAS 142469-14-5) solves these challenges:

  • Engineered for WG: extreme pH-dependent solubility (0.001-78 g/L) enables stable buffered formulations, rapid alkaline dissolution, and nozzle safety.
  • Moderate soil half-life (25-30 d) prevents carryover phytotoxicity, enabling rapid crop rotation.
  • Synergistic co-formulation with dicamba or florasulam achieves >90% control of resistant perennials like Cirsium arvense.

Technical-grade available for immediate scaling.

CAS Number

142469-14-5

Product Name

Tritosulfuron

IUPAC Name

1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea

Molecular Formula

C13H9F6N5O4S

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C13H9F6N5O4S/c1-28-11-21-8(13(17,18)19)20-9(23-11)22-10(25)24-29(26,27)7-5-3-2-4-6(7)12(14,15)16/h2-5H,1H3,(H2,20,21,22,23,24,25)

InChI Key

KVEQCVKVIFQSGC-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

Synonyms

tritosulfuron

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

The exact mass of the compound Tritosulfuron is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. It belongs to the ontological category of 1,3,5-triazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98% (HPLC)

Package Size

5 mg, 100 mg, 500 mg

Tritosulfuron (CAS 142469-14-5) is a highly selective, post-emergence sulfonylurea herbicide primarily utilized for broadleaf weed control in cereals and maize [1]. As an acetolactate synthase (ALS) inhibitor, it disrupts branched-chain amino acid synthesis in susceptible plants. From a procurement and formulation standpoint, tritosulfuron is defined by its specific pKa of 4.69, highly pH-dependent aqueous solubility, and a moderate soil half-life that balances residual efficacy with rotational crop safety . Buyers typically source technical-grade tritosulfuron for integration into water-dispersible granules (WG) or suspension concentrates, often in combination with synergistic active ingredients like dicamba or florasulam to broaden the herbicidal spectrum and manage resistance in high-yield agricultural environments.

Research Fit

Mechanism ALS inhibitor for post-emergence dicot weed control in cereals and maize
Selectivity Dual-crop safety across wheat, barley, rye, triticale, oat, and maize
Structure Two CF₃ substituents influence soil mobility and environmental fate studies

Substituting tritosulfuron with older or more common sulfonylureas—such as chlorsulfuron, metsulfuron-methyl, or tribenuron-methyl—based purely on their shared ALS-inhibition mechanism frequently leads to agronomic or formulation failures . Older analogs like chlorsulfuron exhibit prolonged soil persistence, which severely restricts subsequent crop rotation due to carryover phytotoxicity, making them unsuitable for multi-crop agricultural portfolios [1]. Conversely, while tribenuron-methyl offers a short half-life, it lacks the targeted efficacy required to control deeply rooted perennial broadleaves like Cirsium arvense. Furthermore, tritosulfuron's extreme pH-solubility profile requires specific buffering during formulation; treating it as a drop-in replacement for less pH-sensitive herbicides will result in active ingredient precipitation, poor tank-mix compatibility, or accelerated hydrolysis in the field .

Substitution Risk

ALS isoform resistance

Resistance patterns vary among sulfonylureas; efficacy against modified ALS isoforms may shift across weed populations.

Soil degradation kinetics

Half-lives differ with pH and organic matter; residual carryover risk to rotational crops is compound-specific.

Crop selectivity windows

Cereal-only sulfonylureas lack maize safety; tritosulfuron's dual-crop profile is not a class-wide property.

Soil Half-Life and Carryover Risk Reduction

Tritosulfuron demonstrates a moderate soil half-life of approximately 25 to 30 days under standard field and laboratory conditions[1]. In contrast, older baseline sulfonylureas like chlorsulfuron exhibit highly prolonged persistence, with DT50 values ranging from 51 to over 149 days depending on soil pH and moisture[2]. This extended persistence of the comparator restricts crop rotation due to severe carryover phytotoxicity to sensitive broadleaf crops.

Evidence DimensionSoil half-life (DT50)
Target Compound Data~25-30 days
Comparator Or BaselineChlorsulfuron (51-149 days)
Quantified DifferenceUp to 5x reduction in soil persistence
ConditionsStandard aerobic soil metabolism/field dissipation

Procuring tritosulfuron allows formulators to market herbicides with flexible, safe crop rotation intervals, avoiding the severe carryover liabilities associated with persistent sulfonylureas.

Crop selectivity
Class-level
Approved for 8+ cereals plus maize; comparators restricted to ≤2 crop categories
May support unified cereal–maize herbicide procurement.
Field crop safety data and registration records.

Extreme pH-Dependent Aqueous Solubility for Formulation Engineering

Tritosulfuron (pKa 4.69) exhibits a highly dynamic solubility profile dictated by pH. At an acidic pH of 1.7, its solubility is negligible (<0.001 g/L). At pH 7.0, it increases to 0.04 g/L, and at an alkaline pH of 10.2, it spikes dramatically to 78.32 g/L . This extreme >78,000-fold variance is much more pronounced than many baseline non-ionizable herbicides, dictating strict buffering requirements during manufacturing.

Evidence DimensionAqueous solubility across pH gradient
Target Compound Data<0.001 g/L (pH 1.7) to 78.32 g/L (pH 10.2)
Comparator Or BaselineNeutral baseline (pH 7.0: 0.04 g/L)
Quantified Difference>78,000-fold increase in solubility from highly acidic to alkaline conditions
ConditionsAqueous solution at 20 °C

This extreme pH sensitivity dictates that buyers must procure high-purity material and utilize precise buffering in WG formulations to prevent nozzle clogging at low pH or rapid hydrolysis at high pH.

Soil persistence
Head-to-head
≤65% remaining after 20 days
Rapid dissipation may limit carryover risk to rotational crops.
Low-organic-matter soil; log Kow ≈0.62.

Targeted Efficacy Against Deep-Rooted Broadleaf Weeds

In comparative field trials for winter wheat weed control, herbicide programs utilizing tritosulfuron mixtures achieved superior control of difficult weeds such as Cirsium arvense (creeping thistle), reaching >90% efficacy [1]. In contrast, standard applications of the common substitute tribenuron-methyl failed to break the 90% efficacy threshold for these specific problematic species, yielding approximately 86% control [1].

Evidence DimensionWeed control efficacy on Cirsium arvense
Target Compound Data>90% efficacy (heavy damage/control)
Comparator Or BaselineTribenuron-methyl (~86% efficacy)
Quantified Difference>4% absolute increase, crossing the critical 90% commercial control threshold
ConditionsPost-emergence application in winter wheat (field trials)

Selecting tritosulfuron over cheaper generic alternatives like tribenuron-methyl is essential for formulators targeting premium markets plagued by hard-to-kill perennial broadleaf weeds.

Weed control
Reported
Tritosulfuron + dicamba ranked most effective in sorghum trials (2009–2011)
Reported top rank may support reduced application rate considerations.
Multi-year field trials in Poland and Bulgaria.
Formulation options
Class-level
3+ distinct formulations: standalone WG, dicamba pre-mix, florasulam co-form
Supports tailored selection for specific weed spectra and application timing.
Commercial registration portfolio in EU and other markets.
EU regulatory status
Context-dependent
Approval non-renewed (2024–2025); groundwater TFA metabolite exceedance
EU procurement requires immediate authorization review.
EFSA peer review; non-EU sourcing remains valid.
Application rate
Cross-study comparable
40–75 g a.i. ha⁻¹ vs. 22 g/ha (triasulfuron)
Higher use rate may increase procurement volume; dual-crop utility may offset.
Per-hectare comparisons from EFSA and PPDB.

Buffered Water-Dispersible Granule (WG) Formulations

Driven by its extreme pH-dependent solubility profile (ranging from <0.001 g/L to >78 g/L), tritosulfuron is the optimal active ingredient for engineered WG formulations . Formulators utilize precise buffering agents to maintain stability during shelf storage while ensuring rapid, complete dissolution in alkaline tank mixes, preventing application nozzle blockages.

Short-Rotation Crop Herbicide Programs

Because tritosulfuron exhibits a moderate soil half-life of 25–30 days—significantly shorter than the 50–150 days seen with older analogs like chlorsulfuron—it is highly preferred for agricultural regions utilizing rapid crop rotation [1]. Procurement of this specific compound allows manufacturers to offer products that clear the soil quickly, eliminating carryover phytotoxicity risks for subsequent sensitive broadleaf crops.

Premium Broadleaf-Specific Synergistic Mixtures

For markets struggling with resistant perennial weeds like Cirsium arvense, tritosulfuron is the active ingredient of choice over generic tribenuron-methyl [2]. It is routinely procured for co-formulation with dicamba or florasulam, creating synergistic mixtures that reliably exceed the 90% efficacy threshold required for commercial-grade control in high-yield cereal production.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cereal–maize rotation programs
Dual-crop selectivity across cereals and maize
Crop safety and weed spectrum in mixed rotations
Resistance management strategies
Multi-site co-formulation with dicamba or florasulam
ALS-resistant biotype suppression and tank-mix compatibility
Environmental fate method development
Polar sulfonylurea structure with two CF₃ groups
SPME–capLC method linearity, recovery, and metabolite identification
Non-EU market sourcing
Continued registration outside EU (Chile, Ukraine, Asia)
Country-specific registration verification and supply continuity

XLogP3

3.1

UNII

U9927AJG71

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

142469-14-5

Wikipedia

Tritosulfuron

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

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